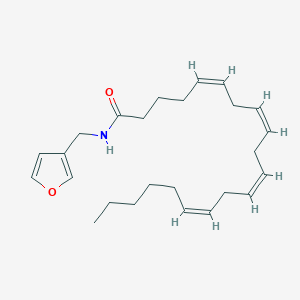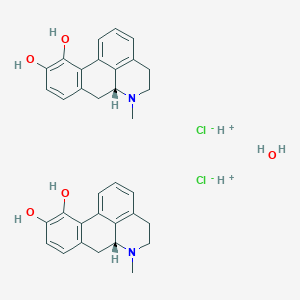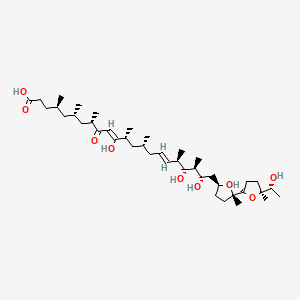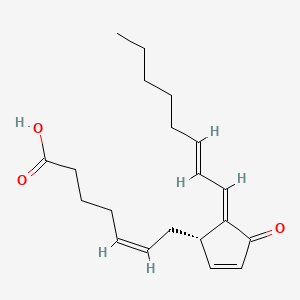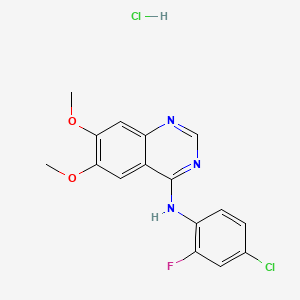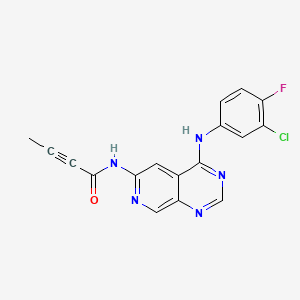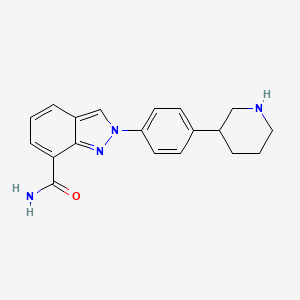
2-(4-(pipéridin-3-yl)phényl)-2H-indazole-7-carboxamide
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Racémique de MK-4827 : Applications de recherche scientifique
Traitement du cancer Inhibition de PARP1/2 : Le racémate de MK-4827, également connu sous le nom de racémate de niraparib, est un inhibiteur sélectif de PARP1/2, qui sont des protéines impliquées dans la réparation de l'ADN. Il a montré un potentiel dans le traitement des cancers présentant des défauts spécifiques de réparation de l'ADN en tant que monothérapie. Des expériences in vitro ont démontré que le MK-4827 inhibe significativement PARP1 et 2, avec des valeurs de CI50 de 3,8 et 2,1 nM respectivement . Il inhibe également la prolifération des cellules cancéreuses avec des gènes BRCA-1 et BRCA-2 mutés .
Amélioration de la radiothérapie : Le MK-4827 a été étudié pour son potentiel à améliorer l'efficacité de la radiothérapie, en particulier dans les tumeurs avec différents statuts p53. Des modèles précliniques suggèrent que le MK-4827 pourrait améliorer l'efficacité de la radiothérapie dans divers xénogreffes tumorales humaines .
3. Létalité synthétique dans les lignées cellulaires mutantes BRCA Dans des modèles précliniques, le MK-4827 a affiché une excellente activité en monothérapie dans un large panel de lignées cellulaires mutantes BRCA, avec une sélectivité au moins 10 fois supérieure à celle des lignées cellulaires BRCA de type sauvage . Cela suggère son utilisation pour cibler les cancers qui hébergent ces mutations génétiques spécifiques.
Potentiel pour les thérapies combinées : Bien que le MK-4827 en tant qu'agent unique n'ait eu aucun effet sur la croissance tumorale, sa combinaison avec d'autres traitements tels que la radiothérapie est explorée pour améliorer les résultats thérapeutiques .
Biodisponibilité orale : En tant que composé biodisponible par voie orale, le MK-4827 offre commodité et facilité d'administration pour les patients sous traitement, ce qui est un aspect important dans les milieux cliniques .
Mécanisme D'action
Target of Action
MK-4827 Racemate, also known as Niraparib Racemate, is a selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) . PARP1 and PARP2 are proteins that play a key role in DNA repair and genomic stability .
Mode of Action
MK-4827 Racemate inhibits PARP1/2 by binding to the enzyme’s active site, preventing it from performing its function in the DNA repair process . This inhibition leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes .
Biochemical Pathways
The inhibition of PARP1/2 by MK-4827 Racemate affects the DNA repair pathway. In normal cells, PARP1/2 is involved in the repair of single-strand DNA breaks. When PARP1/2 is inhibited, these breaks can progress to double-strand breaks, which are more difficult for the cell to repair .
Result of Action
The inhibition of PARP1/2 by MK-4827 Racemate leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes . This can lead to cell death, particularly in cancer cells that rely on PARP1/2 for survival .
Analyse Biochimique
Biochemical Properties
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide plays a crucial role in biochemical reactions by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP1/2, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound exhibits high selectivity for PARP1/2 with IC50 values of 3.8 nM and 2.1 nM, respectively .
Cellular Effects
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways, including apoptosis. Additionally, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP1/2 .
Molecular Mechanism
The molecular mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its binding to the catalytic domain of PARP1/2 enzymes. This binding inhibits the enzymatic activity of PARP1/2, preventing the synthesis of poly (ADP-ribose) chains that are essential for DNA repair. As a result, cells accumulate DNA damage, leading to genomic instability and cell death. The inhibition of PARP1/2 by 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide also affects gene expression by altering the transcriptional regulation of DNA repair genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against PARP1/2. Prolonged exposure to this compound can lead to its degradation and reduced efficacy. Long-term studies have shown that 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can cause sustained DNA damage and persistent inhibition of DNA repair mechanisms, resulting in long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1/2 activity and induces DNA damage without causing significant toxicity. At higher doses, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can lead to toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in the base excision repair pathway, leading to the inhibition of DNA repair processes. This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of DNA damage and cell death .
Transport and Distribution
Within cells and tissues, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This interaction affects the localization and accumulation of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is primarily within the nucleus, where it exerts its inhibitory effects on PARP1/2 enzymes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific nuclear compartments. This subcellular localization is critical for its activity and function in inhibiting DNA repair mechanisms .
Propriétés
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


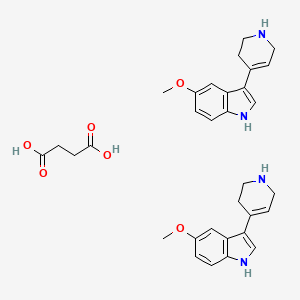
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)

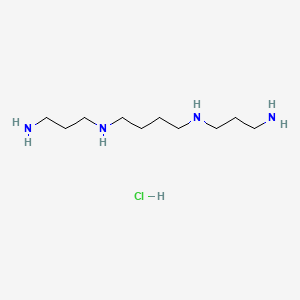
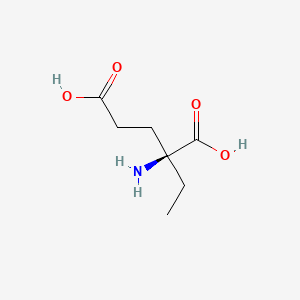
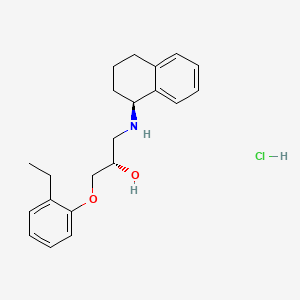
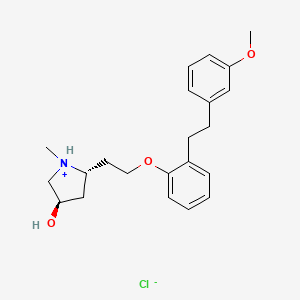
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
